3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Overview
Description
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a benzoxazol derivative, a class of compounds known for their diverse biological activities. These compounds have been synthesized and studied for their potential applications in various fields, excluding drug use and side effects as per the request.
Synthesis Analysis
Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates have been synthesized from 2-aminophenols and dimethyl-2-oxoglutarate under mild conditions, showing activity against Candida albicans and moderate activity against certain bacterial strains (Hachama et al., 2013).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar benzoxazol compounds have been studied using ab initio and density functional theory (DFT) methods, showing multiple stable conformers and providing insights into their molecular dynamics (Arslan, Algül, & Onkol, 2008).
Chemical Reactions and Properties
Zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides has been developed for synthesizing 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters, highlighting the versatile chemical reactivity of benzoxazinone derivatives (Peddinti, Dua, & Ghosh, 2021).
Physical Properties Analysis
The synthesis, characterization, and study of a new benzoxazin derivative as a corrosion inhibitor for carbon steel in acidic solution provided insights into the physical properties of such compounds, including their efficacy in corrosion inhibition (Hachama et al., 2016).
Scientific Research Applications
Analgesic and Anti-Inflammatory Properties: Derivatives of 2-Oxo-3H-benzoxazole, including those with 3-substituted-2-oxo-3H-benzoxazoles, have shown potent analgesic and anti-inflammatory activity. This includes compounds with acetic acid and propanoic acid derivatives. These compounds work by inhibiting the synthesis of prostaglandin E2 in vivo (Gülcan et al., 2003).
Antimicrobial Activity: Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates have been synthesized and tested for biological activity. They were found to be active against Candida albicans, and one derivative showed moderate activity against bacterial strains (Hachama et al., 2013).
Corrosion Inhibition: The benzoxazin derivative, methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, has been studied as a corrosion inhibitor for carbon steel in acidic solutions. It showed good inhibition efficiency, increasing with concentration (Hachama et al., 2016).
Antioxidant Properties: Synthesis and investigation of antioxidant properties of new triazole derivatives containing the 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid moiety have been conducted, demonstrating the potential for antioxidant activity (Dovbnya et al., 2022).
Antifungal and Antibacterial Activities: Fluorescent derivatives of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole, which includes the 3-(2-oxo-1,3-benzoxazol-3(2H)-yl) moiety, have been synthesized and evaluated for their antibacterial and antifungal activities (Phatangare et al., 2013).
properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLRDVCKJXMASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |
CAS RN |
13610-59-8 | |
Record name | 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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